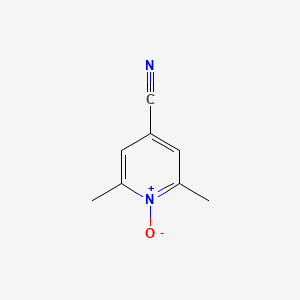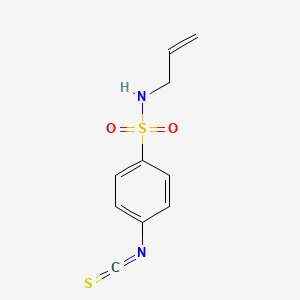
Methyl 1-(aminomethyl)cyclopentanecarboxylate
Overview
Description
“Methyl 1-(aminomethyl)cyclopentanecarboxylate” is a chemical compound with the CAS Number: 1171925-49-7 . It is also known as "methyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride" . The compound has a molecular weight of 193.67 .
Molecular Structure Analysis
The InChI code for “Methyl 1-(aminomethyl)cyclopentanecarboxylate” is1S/C8H15NO2.ClH/c1-11-7(10)8(6-9)4-2-3-5-8;/h2-6,9H2,1H3;1H . This code represents the molecular structure of the compound. The compound consists of a cyclopentane ring with a carboxylate (CO2) group and an aminomethyl (NH2CH2) group attached to it. Physical And Chemical Properties Analysis
“Methyl 1-(aminomethyl)cyclopentanecarboxylate” is a solid compound . It has a melting point range of 175 - 176 degrees Celsius . The compound is stored at a temperature of 2-8 degrees Celsius .Scientific Research Applications
Ethylene Response Modulation in Plants
Methyl ACC is a structural analog of 1-aminocyclopropanecarboxylate (ACC) , a key precursor in ethylene biosynthesis. Previous studies have identified methyl ACC as an agonist of ethylene response in plants . It competitively binds with ACC oxidase (ACO), an enzyme involved in ethylene production. By mimicking ACC, methyl ACC triggers enhanced ethylene-related responses in plants, including root growth regulation and fruit ripening .
Chemical Synthesis and Derivatives
Beyond its biological applications, methyl ACC is a precursor for the synthesis of other compounds. Researchers explore its derivatives for potential pharmaceutical, agrochemical, or material science applications. By modifying its structure, they can create novel molecules with specific properties.
Safety and Hazards
properties
IUPAC Name |
methyl 1-(aminomethyl)cyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-7(10)8(6-9)4-2-3-5-8/h2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHFBRUKGNNLRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

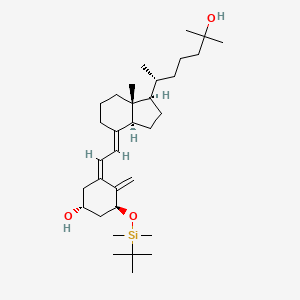
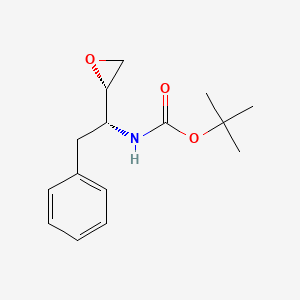
![3-Ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B3176289.png)
![2-Amino-5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B3176298.png)
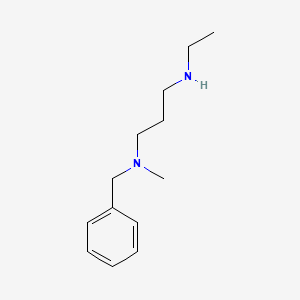

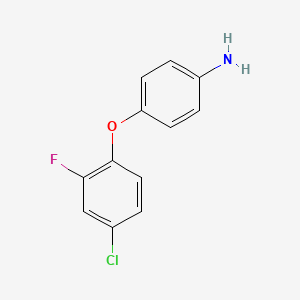
![N-[5-(Acetylamino)-2-hydroxyphenyl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B3176327.png)
![1-ethyl-1H-imidazo[4,5-c]quinoline](/img/structure/B3176333.png)

